molecular formula C10H10N2O2 B13118683 Methyl5-amino-1H-indole-4-carboxylate

Methyl5-amino-1H-indole-4-carboxylate

Cat. No.: B13118683
M. Wt: 190.20 g/mol
InChI Key: OJKQHMSZAGJACS-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-indole-4-carboxylate is an indole derivative characterized by a methyl ester group at the 4-position and an amino group at the 5-position of the indole ring. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules such as kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 5-amino-1H-indole-4-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)9-6-4-5-12-8(6)3-2-7(9)11/h2-5,12H,11H2,1H3

InChI Key

OJKQHMSZAGJACS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C=CN2)N

Origin of Product

United States

Preparation Methods

Esterification of 5-Amino Indole-4-carboxylic Acid

One common route involves first obtaining 5-amino-1H-indole-4-carboxylic acid followed by Fischer esterification to yield the methyl ester. This process typically uses acidic methanol under reflux conditions.

  • Starting material: 5-amino-1H-indole-4-carboxylic acid
  • Reagents: Methanol, catalytic sulfuric acid or HCl
  • Conditions: Reflux for several hours (4–24 h)
  • Outcome: Methyl 5-amino-1H-indole-4-carboxylate with moderate to good yields

This method benefits from the availability of the acid precursor and straightforward esterification chemistry.

Regioselective Halogenation and Subsequent Amination

An alternative approach involves regioselective halogenation of methyl indole-4-carboxylate derivatives, followed by nucleophilic substitution or amination to introduce the amino group at the 5-position.

  • Step 1: Bromination of methyl indole-4-carboxylate at the 5-position using bromine in acetic acid under inert atmosphere (argon) at room temperature to moderate heating (up to 80 °C) over several days (e.g., 3 days).
  • Step 2: Replacement of the bromine substituent with an amino group through nucleophilic aromatic substitution or palladium-catalyzed amination.

This method allows precise control over substitution patterns and is supported by experimental data showing successful dibromination and further functionalization of methyl indole carboxylates.

Leimgruber–Batcho Synthesis Followed by Functional Group Modifications

The Leimgruber–Batcho indole synthesis is a powerful method to construct the indole core bearing substitutions at specific positions.

  • Starting from dinitro-toluic acid derivatives, esterification forms methyl esters.
  • The Leimgruber–Batcho reaction converts these esters into 5-amino indole derivatives with the carboxylate ester at the 4-position.
  • Subsequent steps include protection/deprotection and purification to isolate methyl 5-amino-1H-indole-4-carboxylate.

This approach is advantageous for accessing substituted indoles with amino groups at the 5-position and has been demonstrated with yields around 6% overall for complex nucleoside analogues, indicating room for optimization.

Ionic Liquid-Catalyzed Carbomethoxy Transfer

A novel method involves dissolving indole or indole derivatives in dimethyl carbonate with catalytic amounts of ionic liquids such as 1-butyl-3-methylimidazolium hydroxide or acetate. The reaction proceeds at temperatures ranging from -10 °C to boiling point (preferably 50–100 °C) for 0.5 to 48 hours, transferring carbomethoxy groups to form methyl indole carboxylates. This method is efficient and environmentally friendly, avoiding harsher reagents.

The synthesized methyl 5-amino-1H-indole-4-carboxylate is typically characterized by:

Technique Data/Observation Purpose
[^1H NMR](pplx://action/followup) Signals corresponding to indole protons, amino group, and methyl ester (singlet ~3.8 ppm) Confirm substitution pattern and purity
[^13C NMR](pplx://action/followup) Carbonyl carbon of ester (~165-170 ppm), aromatic carbons, amino-substituted carbons Structural confirmation
IR Spectroscopy Ester carbonyl stretch near 1700 cm⁻¹, NH2 bending vibrations Functional group identification
Mass Spectrometry Molecular ion peak consistent with molecular weight Molecular weight confirmation
Melting Point Typically in the range 150–180 °C (varies with purity) Purity and identity check
Method Starting Material Key Reagents/Conditions Yield Range Advantages Limitations
Fischer Esterification 5-Amino-1H-indole-4-carboxylic acid Methanol, acid catalyst, reflux Moderate Simple, well-established Requires acid precursor
Regioselective Halogenation + Amination Methyl indole-4-carboxylate Br2 in AcOH (bromination), amination step Moderate Regioselective, versatile Multi-step, longer reaction times
Leimgruber–Batcho Synthesis Dinitro-toluic acid derivatives Esterification, Leimgruber–Batcho conditions Low to moderate Access to complex indoles Multi-step, low overall yield
Ionic Liquid Catalysis Indole or indole derivatives Dimethyl carbonate, ionic liquid catalyst, 50–100 °C Moderate Green chemistry, mild conditions Requires ionic liquid availability
  • The ionic liquid-catalyzed carbomethoxy transfer offers a milder and more environmentally benign alternative to traditional esterification methods, with reaction times and temperatures optimized to balance yield and purity.
  • Regioselective halogenation requires careful control of bromine equivalents and reaction atmosphere to avoid over-bromination or side reactions.
  • Leimgruber–Batcho synthesis, while versatile, may suffer from lower yields and requires protection strategies for amino groups to prevent side reactions.
  • Analytical validation through NMR, IR, and MS is critical to confirm the regioselectivity and purity of the final methyl 5-amino-1H-indole-4-carboxylate product.

Chemical Reactions Analysis

Methyl5-amino-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-amino-1H-indole-4-carboxylate has been identified as a precursor for various bioactive compounds. Its derivatives are being explored for their potential therapeutic effects against several diseases.

Anticancer Activity

Research indicates that derivatives of methyl 5-amino-1H-indole-4-carboxylate can act as inhibitors for tryptophan dioxygenase, an enzyme implicated in cancer metabolism. These inhibitors have shown promise as potential anticancer immunomodulators . Additionally, compounds derived from this structure have been reported to exhibit cytotoxic effects against multidrug-resistant cancer cells, highlighting their potential in cancer therapy .

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of indole derivatives, including methyl 5-amino-1H-indole-4-carboxylate. For instance, hybrid compounds synthesized from indole frameworks demonstrated significant activity against various bacterial and fungal pathogens, including Pseudomonas aeruginosa and Candida albicans. These studies suggest that methyl 5-amino-1H-indole-4-carboxylate may be a valuable scaffold for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of methyl 5-amino-1H-indole-4-carboxylate and its derivatives involves various chemical reactions that enhance its utility in drug discovery.

Reaction Conditions

The compound can be synthesized through reactions involving palladium-catalyzed hydrogenation processes. For example, a typical synthesis method includes using palladium on carbon as a catalyst in methanol under hydrogen atmosphere, yielding high purity products suitable for further biological testing .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of methyl 5-amino-1H-indole-4-carboxylate derivatives. These studies focus on modifying different functional groups to enhance efficacy against specific targets, such as β-tryptase and histamine H3 receptors .

Anticancer Research

A notable case study involved the synthesis of pyridyl-ethenyl-indoles derived from methyl 5-amino-1H-indole-4-carboxylate, which were tested for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated a marked reduction in tumor size compared to control groups, establishing a direct link between the compound's structure and its anticancer properties .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, several derivatives were synthesized and tested against clinical isolates of Klebsiella pneumoniae and Staphylococcus aureus. The results demonstrated that certain modifications to the methyl 5-amino-1H-indole-4-carboxylate structure significantly enhanced its antimicrobial potency compared to standard antibiotics like ampicillin .

Mechanism of Action

The mechanism of action of Methyl5-amino-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

The position of substituents on the indole ring significantly impacts physicochemical properties and synthetic pathways. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Properties/Applications Reference
Methyl 5-hydroxy-1H-indole-2-carboxylate -OH (C5), -COOCH₃ (C2) C₁₀H₉NO₃ Not reported Precursor for antitumor agents
1-Methyl-1H-indole-5-carboxylic acid -CH₃ (N1), -COOH (C5) C₁₀H₉NO₂ 221–223 High thermal stability
7-Methoxy-1H-indole-3-carboxylic acid -OCH₃ (C7), -COOH (C3) C₁₀H₉NO₃ 199–201 Intermediate for fluorescent probes
Ethyl 5-methoxyindole-2-carboxylate -OCH₃ (C5), -COOCH₂CH₃ (C2) C₁₂H₁₃NO₃ Not reported Lipophilic ester for drug delivery

Key Observations:

  • Amino vs. Methoxy/Hydroxy Groups: The amino group in Methyl 5-amino-1H-indole-4-carboxylate may enhance hydrogen bonding and solubility compared to methoxy or hydroxy groups, which are more electron-withdrawing. This could improve interactions with biological targets .
  • Ester Position: The 4-carboxylate ester in the target compound contrasts with 2- or 3-carboxylate analogs.

Physicochemical Properties

  • Melting Points: Amino-substituted indoles typically exhibit lower melting points than methoxy or carboxylic acid analogs due to reduced crystallinity from hydrogen-bond disruption. For example, 7-methoxy-1H-indole-3-carboxylic acid (mp 199–201°C) vs. hypothetical amino derivatives.
  • Solubility: The methyl ester group increases lipophilicity compared to free carboxylic acids, while the amino group may improve aqueous solubility at acidic pH .

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